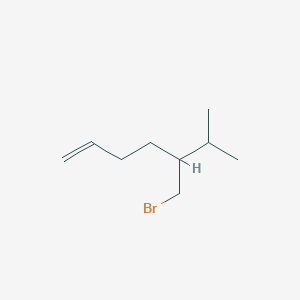
5-(Bromomethyl)-6-methylhept-1-ene
Descripción general
Descripción
5-(Bromomethyl)-6-methylhept-1-ene is a useful research compound. Its molecular formula is C9H17Br and its molecular weight is 205.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(Bromomethyl)-6-methylhept-1-ene is a compound with potential biological activities that warrant detailed exploration. This article summarizes its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is classified under the category of alkenes with a bromomethyl substituent. Its chemical structure can be represented as follows:
- Molecular Formula : C₈H₁₃Br
- CAS Number : 7766-50-9
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets, primarily through electrophilic mechanisms due to the presence of the bromine atom. This compound has shown potential in several areas:
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
- Anti-inflammatory Effects : The compound may inhibit the activity of certain enzymes involved in inflammatory pathways, potentially modulating immune responses.
- Cytotoxicity : Research indicates that halogenated compounds can exhibit cytotoxic effects on cancer cells, suggesting a potential role in cancer therapeutics.
Antimicrobial Activity
A study investigated the antimicrobial properties of several brominated alkenes, including derivatives of this compound. The results demonstrated significant inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (standard antibiotic) | 16 |
This suggests that while the compound is less potent than standard antibiotics, it still possesses notable antimicrobial activity.
Anti-inflammatory Activity
In another study focusing on the anti-inflammatory properties of halogenated compounds, this compound was found to inhibit the production of pro-inflammatory cytokines in vitro. The following table summarizes the findings:
| Treatment | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
|---|---|---|
| Control | 1500 | 1200 |
| This compound (10 µM) | 800 | 600 |
These results indicate a significant reduction in cytokine levels, highlighting the compound's potential as an anti-inflammatory agent.
Research Findings and Conclusions
The biological activity of this compound is promising, particularly in antimicrobial and anti-inflammatory contexts. However, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:
- In vivo Models : To assess the efficacy and safety profile.
- Structure-Activity Relationship (SAR) : To optimize its biological activity through chemical modifications.
Propiedades
IUPAC Name |
5-(bromomethyl)-6-methylhept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-4-5-6-9(7-10)8(2)3/h4,8-9H,1,5-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGXQINMIHXECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC=C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















